molecular formula C13H6ClFO5S2 B2452994 7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole CAS No. 2411257-31-1

7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole

Cat. No. B2452994
CAS RN: 2411257-31-1
M. Wt: 360.75
InChI Key: IUWUFXOMQJLJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. This compound is also known as CB-30872 and is a member of the benzoxathiole family of compounds. CB-30872 is a highly potent and selective inhibitor of a protein called phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

CB-30872 exerts its pharmacological effects by selectively inhibiting PDE4, which is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, CB-30872 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes, including inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
CB-30872 has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. Studies have demonstrated that CB-30872 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CB-30872 has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce airway hyperresponsiveness in animal models of asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-30872 is its high potency and selectivity for PDE4, which makes it a valuable tool for studying the role of PDE4 in various cellular processes. CB-30872 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CB-30872 is its potential side effects, such as nausea and vomiting, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on CB-30872. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of CB-30872. Another area of research is the investigation of the potential therapeutic applications of CB-30872 in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of CB-30872.

Synthesis Methods

The synthesis of CB-30872 involves a multi-step process that starts with the reaction between 3-chlorophenol and 2-aminothiophenol to form 3-chlorophenylthioaniline. This intermediate compound is then reacted with 5-fluorosulfonyl chloride to form 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline. The final step involves the cyclization of 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline with carbon disulfide to form CB-30872.

Scientific Research Applications

CB-30872 has been extensively studied for its potential applications in various fields of research. One of the key areas of research is its use as a potential therapeutic agent for the treatment of inflammatory and immune-related diseases. PDE4 inhibitors, such as CB-30872, have been shown to have anti-inflammatory and immunomodulatory effects, making them promising candidates for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

properties

IUPAC Name

7-(3-chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClFO5S2/c14-8-3-1-2-7(4-8)10-5-9(20-22(15,17)18)6-11-12(10)19-13(16)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWUFXOMQJLJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C(=CC(=C2)OS(=O)(=O)F)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClFO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.